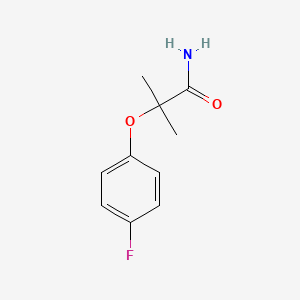

2-(4-Fluorophenoxy)-2-methylpropanamide

Description

2-(4-Fluorophenoxy)-2-methylpropanamide (CAS: 403-59-8) is a fluorinated propanamide derivative characterized by a 4-fluorophenoxy group attached to the central 2-methylpropanamide scaffold. This compound is commercially available with a purity of 95% and is frequently utilized as a synthetic intermediate in medicinal chemistry and drug discovery . Its structure combines a lipophilic aromatic ring with an amide functionality, making it a versatile building block for designing bioactive molecules.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNIZZIKBKKYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanamide typically involves the reaction of 4-fluorophenol with 2-bromo-2-methylpropanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-fluorophenol displaces the bromide ion from 2-bromo-2-methylpropanamide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Fluorophenoxy)-2-methylpropanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-2-methylpropanamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-2-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenoxy)-2-methylpropanamide (8c)

- Structure: Features a hydroxy group, a polyethylene glycol (PEG)-like chain, and a cyano-iodophenyl group.

- Synthesis : Prepared in 54.8% yield via coupling reactions .

- Application : Functions as a proteolysis-targeting chimera (PROTAC) for androgen receptor degradation, highlighting its role in targeted protein degradation therapies .

- Key Difference : The extended ethoxy chain improves solubility, while the iodine atom may enhance halogen bonding in biological systems.

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Structure : Incorporates a biphenyl group and a coumarin-derived chromen moiety.

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide

- Structure: Substitutes fluorine with chlorine and adds a methyl group on the phenoxy ring.

- Safety Data : Classified under GHS hazard guidelines, emphasizing stricter handling protocols compared to the fluorine analog .

- Key Difference : Chlorine’s larger atomic radius and higher electronegativity may alter binding kinetics and toxicity profiles .

Halogenated Derivatives with Varied Reactivity

2-(2,3-Diiodophenoxy)-2-methylpropanamide (17da)

2-(2-Bromo-3-iodophenoxy)-2-methylpropanamide (17db)

2-(2-Chloro-3-iodophenoxy)-2-methylpropanamide (17dc)

- Synthesis : 79% yield .

- Key Difference : Chlorine’s smaller size may reduce steric hindrance compared to bromine or iodine analogs, influencing reactivity in downstream reactions .

Pharmacologically Active Derivatives

Taselisib (GDC-0032)

- Structure : Contains a 2-methylpropanamide group fused with a triazole-oxazepine scaffold .

- Application : Clinically approved PI3K inhibitor for cancer therapy, demonstrating the scaffold’s adaptability in kinase targeting .

- Key Difference : The complex heterocyclic system enables selective binding to PI3K isoforms, unlike simpler propanamide derivatives .

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide

- Structure: Integrates a ferrocene (organometallic) moiety and a nitro-trifluoromethyl group .

- Application: Potential anticancer or antimicrobial agent due to redox-active ferrocene and electron-withdrawing substituents .

- Key Difference : Ferrocene introduces unique electrochemical properties, enabling mechanisms like reactive oxygen species generation .

Comparative Analysis Table

Biological Activity

2-(4-Fluorophenoxy)-2-methylpropanamide is an organic compound classified as an amide, characterized by a fluorophenoxy group attached to a methylpropanamide backbone. This compound is of significant interest in biological research due to its potential antimicrobial and anticancer properties, among other applications.

Synthesis

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanamide typically involves a nucleophilic substitution reaction. The process generally includes the following steps:

- Reactants : 4-fluorophenol and 2-bromo-2-methylpropanamide.

- Conditions : The reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) under basic conditions at elevated temperatures.

- Mechanism : The phenoxide ion from 4-fluorophenol displaces the bromide ion from 2-bromo-2-methylpropanamide, resulting in the formation of the target compound.

- Molecular Formula : CHFNO

- Molecular Weight : 201.24 g/mol

- Physical State : Typically appears as a solid at room temperature.

Antimicrobial Properties

Research indicates that 2-(4-Fluorophenoxy)-2-methylpropanamide exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on prostate cancer cells. It has been observed to downregulate androgen receptor (AR) signaling pathways, which are crucial in the progression of prostate cancer. Specifically, it reduces the expression levels of prostate-specific antigen (PSA) and transmembrane protease serine subtype 2 (TMPRSS2), both markers of AR activity in prostate cancer cells .

The biological activity of 2-(4-Fluorophenoxy)-2-methylpropanamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial and cancer cells.

- Receptor Modulation : It can bind to receptors such as the androgen receptor, modulating its activity and affecting downstream signaling processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Pseudomonas aeruginosa | |

| Anticancer | Reduces PSA and TMPRSS2 levels | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study: Prostate Cancer Research

In a recent study examining the effects of 2-(4-Fluorophenoxy)-2-methylpropanamide on prostate cancer:

- Objective : To evaluate its potential as an AR antagonist.

- Methodology : Prostate cancer cell lines were treated with varying concentrations of the compound.

- Findings : Significant reduction in PSA expression was noted, suggesting that the compound could serve as a therapeutic agent for managing prostate cancer by targeting AR signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.